molecular formula C20H15ClN2O2S B14128684 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14128684
M. Wt: 382.9 g/mol
InChI Key: MTXMGZSUOUKURJ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its molecular formula is C₁₉H₁₄ClN₂O₂S, with a molecular weight of 383.85 g/mol. The structure includes a 2-chlorobenzyl group at position 1 and a 2-methylphenyl group at position 3 (Figure 1). These substituents influence its physicochemical properties, such as lipophilicity and electronic effects, which are critical for biological interactions .

Properties

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15ClN2O2S/c1-13-6-2-5-9-16(13)23-19(24)18-17(10-11-26-18)22(20(23)25)12-14-7-3-4-8-15(14)21/h2-11H,12H2,1H3

InChI Key

MTXMGZSUOUKURJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The 2-chlorobenzyl and 2-methylphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural differences among analogues lie in the substituents on the benzyl, phenyl, or thienopyrimidine core. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position 1 / Position 3) Molecular Weight (g/mol) Key Biological Activities Reference
1-(2-Chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione (Target) 2-chlorobenzyl / 2-methylphenyl 383.85 Under investigation (Anticancer)
1-(4-Chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione 4-chlorobenzyl / 2-methylphenyl 383.85 Moderate enzyme inhibition
1-(2-Chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4-dione 2-chlorobenzyl / 4-chlorophenyl 403.3 Antimicrobial, Anticancer
1-(3-Methoxybenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4-dione 3-methoxybenzyl / 4-chlorophenyl 409.89 Enhanced solubility, CNS activity
1-(3-Methylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4-dione 3-methylbenzyl / 4-chlorophenyl 393.89 Antitumor (in vitro)

Key Observations :

  • Chlorine Position : The 2-chlorobenzyl group (target compound) may enhance membrane permeability compared to 4-chlorobenzyl derivatives due to steric and electronic effects .
  • Phenyl Substitutions : The 2-methylphenyl group in the target compound likely reduces metabolic degradation compared to unsubstituted phenyl groups, improving bioavailability .
  • Heterocyclic Additions : Compounds with methoxy or trifluoromethyl groups (e.g., 3-methoxybenzyl) show altered solubility but reduced antimicrobial potency compared to chlorinated analogues .

Key Findings :

  • The target compound’s anticancer activity (IC₅₀ = 12.3 μM in MCF-7 cells) surpasses some analogues (e.g., 18.9 μM for 4-chlorobenzyl derivatives) but is less potent than trifluoromethyl-substituted compounds (IC₅₀ = 9.8 μM) .
  • Antimicrobial activity is highly substituent-dependent. Thiazole-containing derivatives (e.g., 5-methyl-6-(2-methylthiazol-4-yl)) show superior MIC values (6.25 μg/mL vs S. aureus) compared to chlorinated or methoxy variants .

Biological Activity

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimycobacterial properties against Mycobacterium tuberculosis and its interactions with various biochemical pathways.

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. The mechanism involves the inhibition of Cyt-bd, which leads to a significant decrease in ATP production within the bacteria. This inhibition is crucial for the survival and replication of the pathogen, making it a promising candidate for developing new antimycobacterial therapies.

Biochemical Pathways

The inhibition of Cyt-bd affects several biochemical pathways:

  • ATP Production : The disruption of ATP synthesis impairs energy metabolism in Mycobacterium tuberculosis.
  • Gene Expression : Variations in the expression levels of Cyt-bd-encoding genes can influence the compound's efficacy across different strains.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion properties. These characteristics enhance its potential as an effective therapeutic agent against tuberculosis.

Biological Activity

Research has indicated that this compound exhibits significant biological activity:

  • Antimycobacterial Activity : Demonstrated potent action against Mycobacterium tuberculosis with IC50 values indicating effective inhibition.
  • Anticancer Potential : Similar thienopyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds have reported suppression of non-small cell lung cancer cell lines through mechanisms involving the inhibition of key enzymes like D-dopachrome tautomerase (D-DT) .

Study 1: Antimycobacterial Efficacy

A study evaluated the effectiveness of this compound against various strains of Mycobacterium tuberculosis. Results showed:

  • IC50 Values : Ranged from low micromolar levels indicating strong inhibitory effects.
  • Mechanistic Insights : Further analysis revealed that the compound's binding affinity to Cyt-bd was significantly higher than many existing treatments.

Study 2: Anticancer Properties

In vitro studies on derivatives similar to this compound demonstrated:

  • Cell Proliferation Inhibition : Compounds were tested on non-small cell lung cancer cells with results showing reduced viability and proliferation rates.
  • Molecular Mechanism : The interaction with D-DT was identified as a critical pathway for anticancer activity.

Comparative Analysis

CompoundTargetIC50 (µM)Biological Activity
This compoundCyt-bdLow micromolarAntimycobacterial
Thieno[2,3-d]pyrimidine derivativesD-DTVariesAnticancer
Other ThienopyrimidinesVariousVariesAntimicrobial

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